Trichloro(dichloromethyl)silane

Beschreibung

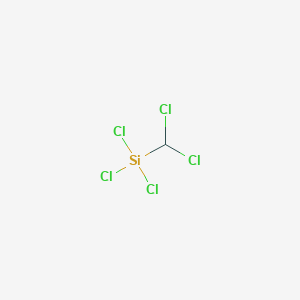

Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(dichloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl5Si/c2-1(3)7(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUJCRPJNSUWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061778 | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-24-3 | |

| Record name | Trichloro(dichloromethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(dichloromethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(dichloromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (Dichloromethyl)trichlorosilane [CAS 1558-24-3]

Structural Analysis, Synthesis, and Application Protocols [1]

Executive Summary

This technical guide provides a comprehensive analysis of (Dichloromethyl)trichlorosilane (

Chemical Identity & Structural Analysis

The precise characterization of

1.1 Fundamental Constants

| Parameter | Value |

| IUPAC Name | (Dichloromethyl)trichlorosilane |

| CAS Registry Number | 1558-24-3 |

| Molecular Formula | |

| Exact Mass | 215.832 g/mol (Monoisotopic) |

| Average Molecular Weight | 218.37 g/mol |

1.2 Molecular Weight Calculation

The average molecular weight is derived from the standard atomic weights of the constituent elements.

-

Silicon (Si):

-

Carbon (C):

-

Hydrogen (H):

-

Chlorine (Cl):

-

Total: 218.354 g/mol (rounded to 218.37 in commercial literature due to isotopic variance).

1.3 Isotopic Distribution (Mass Spectrometry)

For researchers using GC-MS, the identification of this molecule relies on its distinct isotope pattern. With five chlorine atoms, the molecular ion cluster is complex. Chlorine exists as

Key Insight: The mass spectrum will not show a single peak but a cluster (

Figure 1: Theoretical mass spectral envelope for a pentachloro-species. The M+2 and M+4 peaks are often more intense than the monoisotopic M peak due to the high probability of finding at least one

Physicochemical Profile

Accurate physical constants are vital for process engineering, particularly distillation and reactor sizing.

| Property | Value | Source / Condition |

| Physical State | Clear, colorless liquid | Standard Temperature & Pressure |

| Boiling Point | 144–146 °C | Lit. [1, 2] |

| Density | 1.552 g/mL | @ 25 °C [1] |

| Refractive Index | [1] | |

| Flash Point | 35 °C | Closed Cup (Flammable) |

| Solubility | Reacts violently with water | Soluble in hexane, toluene, ether |

Technical Note: The high density (1.55 g/mL) facilitates phase separation during aqueous workups of downstream products, provided the hydrolysis is controlled.

Synthesis & Production

The industrial and laboratory synthesis of (Dichloromethyl)trichlorosilane is achieved via the radical photochlorination of methyltrichlorosilane (

3.1 Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism initiated by UV light or chemical initiators (e.g., AIBN).

-

Initiation:

-

Propagation (Step 1):

-

Chlorination:

-

Propagation (Step 2): Further chlorination of the mono-chlorinated species yields the di-chlorinated target.

Critical Control Point: The reaction must be monitored to prevent over-chlorination to (Trichloromethyl)trichlorosilane (

Figure 2: Stepwise radical chlorination pathway. Selectivity is achieved by controlling the

Reactivity & Applications

4.1 Hydrolytic Polymerization

Like all trichlorosilanes,

4.2 Alpha-Elimination (Carbene Generation)

A unique feature of

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).[2]

-

Moisture Control: Operations must be conducted under an inert atmosphere (Nitrogen or Argon). The compound liberates copious HCl gas upon contact with humid air.

-

PPE: Full-face respirator with acid gas cartridges, butyl rubber gloves, and chemical-resistant lab coat.

-

Storage: Store in corrosion-resistant containers (e.g., glass-lined or Teflon-coated) away from bases and alcohols.

-

Spill Management: Do not use water. Adsorb with dry sand or vermiculite. Neutralize the residue with a dilute bicarbonate solution only after the bulk liquid has been removed to a waste container.

References

-

Sigma-Aldrich. "Trichloro(dichloromethyl)silane Product Sheet."[2] Merck KGaA.

-

Chemical Book. "Trichloro(dichloromethyl)silane Properties and Safety."

-

PubChem. "Dichloro(chloromethyl)methylsilane & Related Chlorosilanes." National Library of Medicine.

-

BOC Sciences. "(Dichloromethyl)trichlorosilane Technical Data."

Sources

Technical Profile: Trichloro(dichloromethyl)silane (CAS 1558-24-3)

Content Type: Technical Whitepaper Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals Subject: Physicochemical Characterization, Synthesis Logic, and Handling Protocols

Executive Summary

Trichloro(dichloromethyl)silane (

Its utility in drug development and material science lies in its dual-reactive nature: the hydrolyzable trichlorosilyl group (

Physicochemical Profile

The following data aggregates experimentally verified values. Note the significant deviation in properties compared to the parent methyltrichlorosilane, driven by the heavy atom effect of geminal dichlorination.

Table 1: Core Physical Properties

| Property | Value | Conditions | Method/Source |

| Boiling Point | 144--146 °C | @ 760 mmHg (Atmospheric) | Distillation (Lit.)[1] |

| Density | 1.552 g/mL | @ 25 °C | Pycnometry |

| Refractive Index | @ 20 °C | Refractometry | |

| Molecular Weight | 218.37 g/mol | - | Calculated |

| Appearance | Colorless, fuming liquid | STP | Visual Inspection |

| Hydrolytic Stability | Rapidly Hydrolyzes | Reacts with moisture to release HCl | Chemical Reactivity |

Structural & Thermodynamic Analysis

The boiling point elevation and density increase in Trichloro(dichloromethyl)silane follow a clear structure-property relationship governed by London Dispersion Forces and molecular mass.

-

Boiling Point Trend:

-

Methyltrichlorosilane (

): 66 °C[2] -

Chloromethyltrichlorosilane (

): 117 °C ( -

Trichloro(dichloromethyl)silane (

): 146 °C ( -

Mechanistic Insight: The substitution of hydrogen atoms with chlorine significantly increases the polarizability of the molecule, enhancing intermolecular van der Waals interactions. The step-change decreases as steric crowding around the carbon center increases.

-

-

Density Trend:

-

The density jump from

(Methyl) to

-

Synthesis & Production Logic

The synthesis of Trichloro(dichloromethyl)silane is typically achieved via the radical chlorination of methyltrichlorosilane. This process is sensitive; without precise control, it yields a mixture of mono-, di-, and trichloromethyl derivatives.

Diagram 1: Radical Chlorination Pathway

The following workflow illustrates the stepwise chlorination logic required to isolate the dichloromethyl species.

Figure 1: Stepwise radical chlorination pathway. Selectivity for the dichloromethyl species requires monitoring reaction stoichiometry and temperature to prevent over-chlorination.

Validated Experimental Protocol: Inert Density Determination

Due to the compound's rapid hydrolysis (releasing corrosive HCl gas upon contact with air), standard density measurement techniques are hazardous and inaccurate. The following Self-Validating Protocol utilizes a Schlenk-adapted pycnometer method.

Reagents & Equipment[3]

-

Analyte: Trichloro(dichloromethyl)silane (Distilled, >98% purity).

-

Apparatus: 10 mL Gay-Lussac Pycnometer (calibrated).

-

Environment: Glovebox (

atm) or Schlenk Line (Ar). -

Control: Anhydrous Toluene (Standard).

Step-by-Step Methodology

-

Calibration (The Control):

-

Weigh the empty, dry pycnometer with stopper (

). -

Fill with degassed, anhydrous toluene at 25 °C.

-

Weigh filled pycnometer (

). -

Validation: Calculate volume

. If deviation > 0.5% from nominal volume, re-clean.

-

-

Sample Loading (Inert Handling):

-

Place the pycnometer and silane sample inside an inert gas glovebox.

-

Critical Step: Equilibrate the liquid temperature to exactly 25 °C using a thermostated block inside the box.

-

Fill the pycnometer until the capillary is full, ensuring no bubbles (bubbles indicate hydrolysis or dissolved gas).

-

-

Measurement:

-

Cap the pycnometer. Wipe the exterior with a lint-free wipe (ensure no grease transfer).

-

Weigh the filled pycnometer (

).

-

-

Calculation:

-

Self-Validation Check: If the measured density deviates by >2% from 1.552 g/mL, check for hydrolysis (cloudiness) or temperature drift.

-

Diagram 2: Inert Measurement Workflow

Figure 2: Workflow for density determination under inert conditions to prevent hydrolysis-induced errors.

Applications in Research & Development

The specific physical properties of Trichloro(dichloromethyl)silane make it a unique tool in the researcher's arsenal:

-

High-Boiling Solvent/Reagent: With a BP of 146 °C, it allows for high-temperature functionalization reactions that would boil off lighter silanes (like methyltrichlorosilane, BP 66 °C).

-

CVD Precursor: In Chemical Vapor Deposition, the high chlorine content allows for lower-temperature silicon carbide (SiC) deposition pathways compared to non-chlorinated precursors.

-

Alpha-Functionalization: The dichloromethyl group (

) is susceptible to nucleophilic attack or metal-halogen exchange, allowing the grafting of complex organic pharmacophores onto silicon surfaces.

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage.

-

Inhalation Hazard: The high vapor density (>1) means vapors will settle in low areas. Work must be performed in a down-draft fume hood.

-

Water Reactivity:

. The release of HCl gas is instantaneous and exothermic.

References

-

Scientific Laboratory Supplies (SLS). Trichloro(dichloromethyl)silane, 96% Specification. Retrieved from

-

Sigma-Aldrich. Product Specification: Trichloro(chloromethyl)silane & Homologs.[3] Retrieved from

-

BOC Sciences. Product Data: (Dichloromethyl)trichlorosilane CAS 1558-24-3.[] Retrieved from

-

PubChem. Compound Summary: Chlorosilane Derivatives. National Library of Medicine.[5] Retrieved from

Sources

A Technical Guide to the Solubility of Trichloro(dichloromethyl)silane in Organic Solvents

Abstract

Trichloro(dichloromethyl)silane (Cl2CHSiCl3) is a pivotal organosilicon compound, instrumental in the synthesis of advanced silicone polymers and functionalized materials. Its utility in various synthetic pathways is critically dependent on its behavior in organic solvents. This technical guide provides an in-depth exploration of the solubility of trichloro(dichloromethyl)silane, moving beyond simple miscibility to address the compound's pronounced reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical understanding and practical, field-proven methodologies for handling and characterizing this versatile yet challenging reagent.

Introduction: The Dichotomy of Solubility and Reactivity

Trichloro(dichloromethyl)silane, a colorless liquid with a pungent odor, presents a fascinating case study in the interplay between physical dissolution and chemical reaction.[1][2] The silicon center, bonded to three chlorine atoms and a dichloromethyl group, is highly electrophilic. This electronic structure dictates its interactions with potential solvents.

A fundamental misunderstanding often arises when discussing the "solubility" of chlorosilanes in protic solvents. While these compounds may appear to dissolve, the process is often an irreversible chemical transformation rather than a simple physical solvation. This guide will therefore distinguish between:

-

True Solubility: The formation of a homogeneous solution in aprotic, non-reactive organic solvents.

-

Reactive Dissolution: The reaction with protic solvents (e.g., alcohols, water) to form new chemical species.

Understanding this distinction is paramount for designing successful synthetic strategies, ensuring reaction control, and maintaining the integrity of the desired chemical transformations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of trichloro(dichloromethyl)silane is essential before delving into its solubility characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | CHCl₅Si | [3] |

| Molecular Weight | 218.37 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 144-146 °C | [1] |

| Density | 1.552 g/mL at 25 °C | |

| Refractive Index | n20/D 1.474 | [1] |

Solubility Profile: A Tale of Two Solvent Classes

The solubility of trichloro(dichloromethyl)silane is best understood by categorizing solvents into two primary groups: aprotic and protic.

Aprotic Solvents: The Realm of True Solubility

In aprotic solvents, which lack acidic protons, trichloro(dichloromethyl)silane dissolves without significant chemical reaction. This is true solubility, driven by intermolecular forces. Given the polar nature of the Si-Cl bonds and the overall molecular structure, it exhibits good solubility in a range of non-polar and polar aprotic solvents.

| Solvent Class | Representative Solvents | Solubility Behavior |

| Non-polar Aromatic | Benzene, Toluene | Generally soluble.[2][4] |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Generally soluble.[2][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally soluble.[2] |

| Ketones | Acetone | While often considered polar aprotic, trace water can lead to slow hydrolysis. Use of anhydrous grades is critical. |

| Esters | Ethyl Acetate | Similar to ketones, requires anhydrous conditions to prevent slow decomposition. |

| Hydrocarbons | Hexane, Heptane | Expected to be soluble, consistent with similar chlorosilanes.[5] |

Note: Quantitative solubility data for trichloro(dichloromethyl)silane is not widely available in published literature. The information above is based on established behavior of similar chlorosilanes and qualitative reports.

Protic Solvents: The Domain of Reactivity

Trichloro(dichloromethyl)silane reacts vigorously with protic solvents. This reactivity is a defining characteristic of chlorosilanes.[6] The presence of a labile proton (e.g., from an -OH group) leads to nucleophilic substitution at the silicon center.

-

Water: Reacts rapidly, often violently, to produce hydrochloric acid (HCl) and silanols (Cl₂CHSi(OH)₃). These silanols are unstable and readily condense to form polysiloxane networks.[7][8]

-

Alcohols (e.g., Methanol, Ethanol): Undergoes alcoholysis to form alkoxysilanes (e.g., Cl₂CHSi(OR)₃) and HCl.[8][9] This is a common synthetic route for producing functionalized silane coupling agents.

This reactivity precludes the use of protic solvents for applications requiring the intact trichloro(dichloromethyl)silane molecule.

Caption: Logical flow of trichloro(dichloromethyl)silane interaction with solvents.

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like trichloro(dichloromethyl)silane requires a meticulous approach that prioritizes anhydrous conditions and safety. The modified "shake-flask" method is the gold standard for equilibrium solubility determination.[10]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The paramount requirement is the exclusion of moisture to prevent hydrolysis, which would consume the solute and give erroneously high solubility values. All glassware must be oven-dried, and solvents must be of the highest available anhydrous grade.

-

Inert Atmosphere: Handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon) prevents atmospheric moisture from contaminating the experiment.

-

Equilibrium Time: Sufficient time must be allowed for the system to reach equilibrium. For organosilanes, this is typically achieved within 24 hours with agitation.[9]

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is crucial for reproducible results.

-

Quantification Method: A validated analytical method that can specifically quantify trichloro(dichloromethyl)silane without interference from potential degradation products is necessary. Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is ideal.

Step-by-Step Methodology

-

Preparation:

-

Oven-dry all glassware (e.g., vials, syringes) at 120°C for at least 4 hours and cool in a desiccator.

-

Use anhydrous grade solvent and handle under an inert atmosphere (glove box or Schlenk line).

-

-

Sample Preparation:

-

To a series of tared, sealed vials, add a precise volume of the chosen anhydrous solvent (e.g., 5 mL).

-

Add increasing, accurately weighed amounts of trichloro(dichloromethyl)silane to each vial, ensuring an excess of solid/liquid solute in the higher concentration samples to confirm saturation.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or on a stir plate within a constant temperature bath (e.g., 25°C ± 0.5°C).

-

Agitate the samples for 24 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After 24 hours, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a PTFE filter (0.2 µm) to remove any suspended particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Immediately dilute the filtered aliquot with a known volume of the same anhydrous solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or GC-MS method to determine the concentration of trichloro(dichloromethyl)silane.

-

-

Data Analysis:

-

The solubility is the concentration of the solute in the saturated solution, identified as the plateau in concentration values from the samples containing undissolved solute.

-

Caption: Experimental workflow for solubility determination.

Safety and Handling

Trichloro(dichloromethyl)silane is a corrosive and reactive chemical.[7]

-

Moisture Sensitivity: It reacts with moisture in the air to release corrosive HCl gas.[7] All handling should be performed under a fume hood and, for rigorous work, in an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, and a lab coat at all times.

-

Spills: Do not use water to clean up spills. Use an inert absorbent material and dispose of it as hazardous waste.

Conclusion

The interaction of trichloro(dichloromethyl)silane with organic solvents is a nuanced topic governed by the principles of both physical dissolution and chemical reactivity. It is readily soluble in a wide range of aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents. However, in protic solvents such as alcohols and water, it undergoes rapid and irreversible chemical transformation. This distinction is critical for its effective use in chemical synthesis. The experimental determination of its true solubility requires stringent anhydrous and inert conditions, as detailed in the provided protocol. By adhering to these principles and methodologies, researchers can confidently and safely leverage the synthetic potential of this important organosilicon reagent.

References

-

Wikipedia. (2025, April 17). Trichloro(chloromethyl)silane. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

- Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.

- Google Patents. (n.d.). CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction.

-

Cheméo. (n.d.). Chemical Properties of trichloro(dichloromethyl)silane (CAS 1558-24-3). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloro(chloromethyl)silane. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2017, February). Reaction of silicon with alcohols in autoclave. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Dichloromethyl)tetrahydrofuran. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Silane, trichloro(1,2-dichloroethyl)- (CAS 684-00-4). Retrieved from [Link]

-

Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]

-

MDPI. (n.d.). Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. Retrieved from [Link]

-

SLS. (n.d.). Trichloro(dichloromethyl)silan. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltrichlorosilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloro(trimethyl)silane;dichloro(dimethyl)silane;trichloro(methyl)silane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloroethylsilane. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichloro(dichlorophenyl)silane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloromethylsilane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichlorodimethylsilane. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). trichloro(dichloromethyl)silane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]

- 3. 1558-24-3 CAS Manufactory [m.chemicalbook.com]

- 4. (75-78-5)・5w/v% Dichlorodimethylsilane,Toluene Solution・045-26375[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 9. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 10. Trichloro(chloromethyl)silane for synthesis 1558-25-4 [sigmaaldrich.com]

Trichloro(dichloromethyl)silane safety data sheet and handling precautions

Executive Summary

Trichloro(dichloromethyl)silane (CAS 1558-24-3) is a high-hazard organosilicon precursor used primarily as a synthon for introducing dichloromethyl functionalities into silicone backbones or organic frameworks.[1][2] Its handling demands a rigorous exclusion of moisture due to the rapid hydrolysis of the trichlorosilyl group, which liberates voluminous hydrogen chloride (HCl) gas.

This guide provides a field-validated framework for the safe manipulation of this compound. Unlike standard organic solvents, this material presents a dual threat: flammability (Flash Point: 35°C) and violent water reactivity . The protocols below prioritize engineering controls (inert atmosphere) over reliance on Personal Protective Equipment (PPE).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical constants is the first line of defense. The high density (1.552 g/mL) dictates that liquid transfers must account for significant hydraulic pressure in cannulas or syringes.

| Property | Value | Critical Implication for Handling |

| CAS Number | 1558-24-3 | Unique identifier for inventory/waste tracking.[1] |

| Formula | Contains 5 chlorine atoms; high HCl potential.[1] | |

| Molecular Weight | 218.37 g/mol | Heavy vapor density; settles in low areas. |

| Boiling Point | 144–146 °C | High boiler; difficult to remove by rotary evaporation. |

| Flash Point | 35 °C (Closed Cup) | Flammable. Vapors can ignite at room temperature. |

| Density | 1.552 g/mL | Heavier than water/DCM. Pipetting requires positive displacement. |

| Appearance | Colorless/Straw Liquid | Visual checks for turbidity (sign of hydrolysis). |

Part 2: Hazard Characterization & Mechanism[1]

The Hydrolysis Cascade

The immediate danger stems from the electrophilic silicon center. Upon contact with atmospheric moisture, the Si-Cl bonds undergo rapid nucleophilic attack by water.[1]

Reaction Stoichiometry:

Mechanistic Insight:

-

HCl Evolution: Every mole of silane releases 3 moles of HCl gas. In a closed vessel, a small water ingress can pressurize the system to the point of rupture.

-

Exotherm: The hydrolysis is highly exothermic. If the material is flammable (FP 35°C), the heat of hydrolysis can be sufficient to auto-ignite the vapors if oxygen is present.[1]

-

Polymerization: The resulting silanols (

) rapidly condense to form intractable siloxane gels (

Visualization: The Hazard Cascade

Caption: Mechanistic pathway of hydrolysis leading to pressurization, corrosion, and potential fire.[1]

Part 3: Engineering Controls & PPE Selection[1]

Barrier Selection Logic

Standard laboratory nitrile gloves provide insufficient protection against chlorinated organosilanes. The compound can permeate thin nitrile in seconds, carrying hydrolyzed acid to the skin.

-

Primary Glove: Silver Shield® (Laminate) or Viton®.

-

Secondary Glove: Disposable Nitrile (worn over the laminate for dexterity and to protect the expensive inner glove).

-

Respiratory: If outside a glovebox, a full-face respirator with Acid Gas (E) + Organic Vapor (A) cartridges is mandatory.[1]

Operational Workflows

A. Storage & Transfer

Principle: Never expose the liquid to air.

-

Storage: Store under Argon or Nitrogen in a flammables cabinet. Cap seals must be wrapped in Parafilm or electrical tape to retard moisture diffusion.

-

Transfer (Syringe):

-

Transfer (Cannula): For volumes >10 mL, use positive pressure cannulation (double-tipped needle) with PTFE tubing.

B. Reaction Setup

Principle: The system must be self-venting through a scrubber.[1]

-

Vessel: Flame-dried glassware, assembled hot under inert gas flow.[1]

-

Venting: Do not seal the reaction vessel closed. Connect the gas outlet to an oil bubbler, followed by a scrubbing trap (e.g., a flask containing dilute NaOH or sat.

) to neutralize evolved HCl.-

Critical Check: Ensure the dip tube in the scrubber is above the liquid level (trap geometry) or use a check valve to prevent back-suction of base into the reaction if the system cools.

-

C. Quenching & Disposal

Principle: Controlled destruction of Si-Cl bonds.[1]

-

NEVER add water directly to the neat silane.

-

Protocol:

-

Dilute the reaction mixture or waste silane with an inert solvent (e.g., Hexanes or Toluene) to <10% concentration.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an alcohol (isopropanol or tert-butanol) dropwise. This converts Si-Cl to Si-OR and HCl, but the reaction is less violent than with water.[1]

-

Once the exotherm subsides, water can be added cautiously to hydrolyze the esters.

-

Neutralize the aqueous layer with Sodium Bicarbonate before disposal.

-

Visualization: Safe Handling Decision Tree

Caption: Decision logic for selecting transfer methods and engineering controls based on volume.

Part 4: Emergency Response

| Scenario | Immediate Action | Contraindications |

| Skin Contact | 1. Wipe off liquid immediately with a dry cloth (reduces surface area for hydrolysis).2. Wash with soap and copious water for 15 mins.3.[3] Seek medical attention for chemical burns. | Do not use water first if a large amount is on the skin; the heat of hydrolysis can worsen the burn. Wipe, then wash. |

| Eye Contact | Flush immediately with water or saline for 15+ minutes. Hold eyelids open. | Do not use neutralizing agents (acids/bases) in the eyes. |

| Fire | Use Dry Chemical , CO2 , or Dry Sand . | DO NOT USE WATER. Water will generate HCl and potentially spread the fire via floating burning liquid. |

| Spill | Evacuate area. Absorb with dry vermiculite or sand. Neutralize residue with lime or bicarbonate after absorption. | Do not use sawdust (combustible) or standard paper towels. |

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Trichloro(dichloromethyl)silane. Retrieved from [1]

-

PubChem. (2024).[4][5] Compound Summary: Trichloro(dichloromethyl)silane (CAS 1558-24-3).[1][2][5][6][7][8][9] National Library of Medicine. Retrieved from

- Gelest, Inc. (2020). Reactive Silicones: Hydrolysis and Condensation Mechanisms. Technical Brochure. (General reference for chlorosilane hydrolysis kinetics).

-

BenchChem. (2025).[10] Trichloro(dichloromethyl)silane Properties and Safety. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. m.molbase.com [m.molbase.com]

- 4. Trichloro(dichlorophenyl)silane - Wikipedia [en.wikipedia.org]

- 5. 三氯(二氯甲基)硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. Trichloro(dichloromethyl)silane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. lookchem.com [lookchem.com]

- 9. trichloro(dichloromethyl)silane (CAS 1558-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of Trichloro(dichloromethyl)silane

Core Identity & Structural Significance

Trichloro(dichloromethyl)silane (CAS: 1558-24-3 ) is a critical organosilicon intermediate, primarily synthesized via the photochlorination of methyltrichlorosilane. Its structure, featuring a highly chlorinated carbon alpha to a trichlorosilyl group, imparts unique electronic properties that are distinct in spectroscopic analysis.

-

Formula:

-

Molecular Weight: 218.37 g/mol

-

Density: ~1.55 g/mL

-

Boiling Point: 144–146 °C

This guide provides a rigorous analysis of the spectroscopic signatures required for the unequivocal identification of this compound, synthesizing experimental data with theoretical substituent effects.

Spectroscopic Data Profile

The following data sets are essential for structural validation. The presence of five chlorine atoms creates distinct isotopic patterns in Mass Spectrometry and significant deshielding in NMR.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing the degree of chlorination at the

Table 1: Diagnostic NMR Signals

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 5.80 – 6.00 | Singlet (1H) | Significant downfield shift due to the cumulative electron-withdrawing effect of two geminal chlorines and the | ||

| 64.0 – 68.0 | Singlet | The | ||

| -10.0 to -18.0 | Singlet | Upfield shift relative to |

Analyst Note: In

H NMR, distinguish this product from the monochlorinated precursor (, ppm) and the starting material ( , ppm). The shift to ~5.9 ppm is diagnostic for the dichloromethyl moiety.

B. Infrared (IR) Spectroscopy

IR analysis confirms the functional groups, particularly the silicon-chlorine environment.

Table 2: Key IR Absorption Bands

| Frequency ( | Vibration Mode | Intensity | Structural Confirmation |

| 2980 – 3000 | Weak | Methine C-H stretch. High frequency due to Cl substitution. | |

| 750 – 800 | Strong | Characteristic C-Cl stretching in alkyl chlorides. | |

| 550 – 600 | Very Strong | Diagnostic broad band for trichlorosilyl groups. | |

| 1200 – 1250 | Medium | C-H deformation/wagging modes. |

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic distribution of Chlorine (

-

Molecular Ion (

): Weak or absent due to the instability of the highly chlorinated molecular ion. -

Base Peak: Typically

(m/z 133/135/137). -

Fragmentation Pathway:

-

-Cleavage: Loss of the dichloromethyl radical (

-

Si-C Bond Breakage: The Si-C bond is the weakest link under electron impact ionization.

-

-Cleavage: Loss of the dichloromethyl radical (

Table 3: Major Mass Fragments (EI, 70 eV)

| m/z (Nominal) | Ion Composition | Relative Abundance | Interpretation |

| 133, 135, 137 | 100% (Base) | Characteristic cluster for trichlorosilyl group. | |

| 83, 85, 87 | High | Dichloromethyl cation fragment. | |

| 218 (Cluster) | Very Low | Molecular ion (often barely visible). | |

| 183 (Cluster) | Low | Loss of one chlorine atom. |

Experimental Protocols

Protocol A: Synthesis via Photochlorination

Objective: Selective chlorination of methyltrichlorosilane to trichloro(dichloromethyl)silane.

Reagents:

-

Methyltrichlorosilane (

)[1][3][4] -

Chlorine gas (

)[5] -

Catalyst: UV Light (Mercury vapor lamp) or radical initiator (AIBN).

Workflow:

-

Setup: Equip a quartz reaction vessel with a gas inlet, reflux condenser (cooled to -20°C), and a UV immersion lamp.

-

Inerting: Purge the system with dry Nitrogen (

) to remove oxygen, which inhibits radical propagation. -

Reaction: Heat

to reflux. Introduce -

Monitoring: Monitor the density of the reaction mixture. The density increases from 1.27 g/mL (

) towards 1.55 g/mL as chlorination proceeds. -

Termination: Stop when the density indicates ~60% conversion to minimize the formation of the solid trichloro(trichloromethyl)silane (

). -

Purification: Fractionally distill the mixture.

-

Fraction 1: Unreacted

(bp 66 °C). -

Fraction 2:

(bp 117 °C). -

Fraction 3:

(bp 144–146 °C).

-

Protocol B: Handling & Sample Preparation for Spectroscopy

Causality: Chlorosilanes hydrolyze instantly upon contact with moisture, releasing HCl gas. This degrades the sample and damages instrument probes.

-

NMR Prep:

-

Use strictly anhydrous deuterated solvents (

or -

Prepare samples in a glovebox or under a continuous

stream. -

Self-Validation: Check for a broad peak at

5.0–8.0 ppm (HCl) or sharp peaks at

-

-

IR Prep:

-

Use liquid cells with NaCl or KBr windows (ensure they are dry).

-

Alternatively, use an ATR attachment with a diamond crystal, but work quickly to minimize atmospheric exposure.

-

Visualization: Synthesis & Degradation Workflow

The following diagram illustrates the radical chlorination pathway and the critical hydrolysis risk that researchers must mitigate.

Caption: Stepwise radical photochlorination pathway of methyltrichlorosilane to the target dichloromethyl derivative, highlighting the risk of over-chlorination and moisture sensitivity.

References

-

PubChem. Trichloro(dichloromethyl)silane (Compound).[3] National Library of Medicine. Available at: [Link]

- Müller, R. et al.Untersuchungen an Organosiliciumverbindungen. Journal für Praktische Chemie. (Foundational work on chloromethylsilane synthesis).

-

NIST Chemistry WebBook. Silicon Compounds and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. 75-79-6 CAS MSDS (Methyltrichlorosilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Photochlorination - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

Technical Guide: Synthesis and Preparation of Trichloro(dichloromethyl)silane

CAS Number: 1558-24-3

Formula:

Executive Summary

Trichloro(dichloromethyl)silane (CAS 1558-24-3) is a critical organosilicon intermediate used primarily as a precursor for silicon carbide (SiC) deposition and as a specialized coupling agent in surface chemistry. Unlike its methylated analogs, the high chlorine content on the alpha-carbon renders the Si-C bond susceptible to cleavage under basic conditions, yet highly reactive for radical-based functionalization.

This guide details the Radical Photochlorination of Methyltrichlorosilane (MTS) , the industry-standard route for synthesizing this molecule. This process is chemically efficient but technically demanding due to the need for precise kinetic control to prevent over-chlorination (leading to

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Before initiating synthesis, the operator must verify the target parameters to distinguish the product from the mono-chlorinated impurity.

| Property | Value | Notes |

| IUPAC Name | Trichloro(dichloromethyl)silane | Also known as (Dichloromethyl)trichlorosilane |

| Molecular Weight | 218.37 g/mol | |

| Boiling Point | 144–146 °C | Distinct from MTS (66 °C) and Mono-Cl (117 °C) |

| Density | 1.552 g/mL | @ 25 °C |

| Refractive Index | ||

| Appearance | Colorless, fuming liquid | Hydrolyzes rapidly in air |

| Solubility | Reacts with water/alcohols | Soluble in hexane, benzene, chloroform |

Mechanistic Principles: Radical Chain Substitution

The synthesis relies on the free-radical substitution of hydrogen atoms on the methyl group of methyltrichlorosilane (MTS) with chlorine. This is a stepwise reaction driven by UV irradiation.[1]

The Selectivity Challenge

The reaction proceeds in a cascade:

-

MTS (

) -

Mono

Di ( -

Di

Tri (

Critical Insight: The rate of chlorination decreases as electronegative chlorine atoms are added (steric hindrance and inductive deactivation). However, prolonged exposure leads to the trichloromethyl species, which is thermally unstable and prone to

Pathway Visualization

Figure 1: Stepwise radical chlorination pathway of Methyltrichlorosilane. The target is the second substitution product.

Experimental Protocol

Safety Warning: This procedure involves Chlorine gas (

Equipment Setup

-

Reactor: 3-neck borosilicate flask (or quartz if external irradiation is used).

-

UV Source: 450W Medium-pressure Mercury vapor lamp (immersion well type preferred for efficiency).

-

Condenser: Dry-ice/Acetone reflux condenser (to retain MTS, BP 66°C).

-

Gas Inlet: Fritted gas dispersion tube (sparger) for

. -

Scrubber: Outlet connected to a NaOH (10-20%) trap to neutralize HCl and unreacted

.

Reagents

-

Methyltrichlorosilane (MTS): 99% purity, anhydrous.

-

Chlorine Gas: Dried (passed through

trap or molecular sieves). -

Nitrogen: For purging.

Step-by-Step Procedure

-

Preparation:

-

Assemble the reactor and flame-dry under a nitrogen stream to remove adsorbed moisture.

-

Charge the flask with MTS.

-

Activate the cooling water for the immersion well and the dry-ice coolant for the condenser.

-

-

Initiation:

-

Heat the MTS to a gentle reflux (~66–70 °C).

-

Turn on the UV lamp.

-

Begin

flow slowly. Note: An induction period of 5-10 minutes is common before HCl evolution is observed.

-

-

Reaction Phase:

-

Adjust

flow so that the solution remains pale yellow (indicating -

Temperature Ramp: As the degree of chlorination increases, the boiling point of the mixture will rise.

-

Phase 1 (Mono-formation): Pot temp rises to ~115°C.

-

Phase 2 (Di-formation): Pot temp rises toward 140°C.

-

-

Maintain reflux throughout.

-

-

Endpoint Determination (Crucial):

-

Monitor the reaction by sampling for density or GC.

-

Target Density: ~1.52 g/mL.

-

If the reaction is pushed until the pot temperature reaches >150°C, significant formation of the unstable "Tri" species will occur.

-

Recommendation: Stop the reaction when GC shows ~60% Dichloromethyl, 30% Chloromethyl, and <10% Trichloromethyl to maximize yield after distillation.

-

-

Degassing:

-

Turn off

flow and UV lamp. -

Sparge with Nitrogen for 30 minutes at 60°C to remove dissolved HCl and

.

-

Workflow Diagram

Figure 2: Operational workflow for the photochlorination and isolation process.

Purification and Isolation

Due to the distinct boiling points, fractional distillation is effective. However, the corrosive nature of the product requires specific column packing (glass helices or Monel) rather than stainless steel mesh which may corrode over time.

Distillation Cuts (Atmospheric Pressure)

| Fraction | Temperature Range | Composition | Action |

| F1 (Lights) | 66 – 70 °C | Unreacted MTS | Recycle to next batch |

| F2 (Inter) | 70 – 115 °C | Mixed MTS / Mono | Recycle |

| F3 (Mono) | 115 – 120 °C | Chloromethyltrichlorosilane | Store / Recycle |

| F4 (Target) | 142 – 148 °C | Trichloro(dichloromethyl)silane | Collect |

| Residue | >150 °C | Polychlorinated / Siloxanes | Discard as HazMat |

Note: Vacuum distillation (e.g., 50 mmHg) can be used to lower temperatures if thermal degradation of the "Tri" impurity is a concern, but atmospheric distillation is standard for this boiling range.

References

-

Sigma-Aldrich. (n.d.). Trichloro(dichloromethyl)silane Product Sheet. Retrieved from [3]

-

PubChem. (n.d.).[3][4] Trichloro(dichloromethyl)silane (Compound). National Library of Medicine.[4] Retrieved from [3]

-

Gelest, Inc. (2020). Silanes & Silicones Catalog: Organosilanes. Retrieved from

- Arkles, B. (1997). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778. (Foundational text on chlorosilane reactivity).

- Motz, K. L., et al. (1985). Process for the preparation of chloromethyltrichlorosilane. U.S. Patent No. 4,552,973. (Describes the base photochlorination setup applicable to the di-chloro analog).

Sources

A Senior Application Scientist's Technical Guide to Sourcing High-Purity Trichloro(dichloromethyl)silane (CAS: 1558-24-3) for Advanced Synthesis

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for sourcing and qualifying high-purity Trichloro(dichloromethyl)silane. We will move beyond a simple supplier list to establish a robust methodology for ensuring material quality, which is paramount for reproducible and reliable results in advanced chemical synthesis.

Introduction to Trichloro(dichloromethyl)silane: A Versatile Bifunctional Reagent

Trichloro(dichloromethyl)silane (CAS: 1558-24-3; Molecular Formula: CHCl₅Si) is a highly reactive, colorless liquid that serves as a critical building block in organosilicon chemistry.[1][2] Its significance stems from its bifunctional nature, featuring two distinct reactive sites: a trichlorosilyl group (-SiCl₃) and a dichloromethyl group (-CHCl₂).[3]

The trichlorosilyl moiety is susceptible to hydrolysis and alcoholysis, making it an excellent precursor for siloxane-based polymers and for surface modification of materials like silica.[3] The dichloromethyl group offers a secondary site for functionalization, allowing for the integration of organic functionalities into inorganic silicon-based networks.[3] This dual reactivity makes the compound invaluable in the development of specialized coatings, adhesives, and hybrid organic-inorganic materials.[3][4]

Given its high reactivity, especially towards moisture, the purity of Trichloro(dichloromethyl)silane is a critical parameter.[1] Impurities can lead to unpredictable reaction kinetics, formation of undesirable by-products, and compromised performance in final materials, a risk that is particularly unacceptable in pharmaceutical and electronic applications.

Defining Quality: Purity, Impurities, and Analytical Verification

For a reagent like Trichloro(dichloromethyl)silane, "high-purity" is not a subjective term. It is a quantifiable state that requires rigorous analytical characterization. Commercial grades typically range from 96% to 98% purity.[5][6][][8]

Common Impurities and Their Origins Potential impurities often relate to the synthesis process and may include other chlorinated silanes or residual starting materials. For instance, synthesis routes involving the chlorination of methyltrichlorosilane could potentially lead to the formation of poly-chlorinated silane by-products.[9]

Core Analytical Techniques for Purity Assessment To ensure the quality of the procured material, reliance on the supplier's Certificate of Analysis (CoA) should be complemented by in-house verification. The most common and effective methods for this purpose are:

-

Gas Chromatography (GC): As a volatile compound, Trichloro(dichloromethyl)silane is ideally suited for GC analysis. This technique separates the target compound from other volatile impurities, allowing for quantification based on peak area.[10] A Flame Ionization Detector (FID) is commonly used for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Quantitative NMR (qNMR) can also be employed for an absolute purity determination against a certified internal standard.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): While not quantitative, FTIR is excellent for identity confirmation by matching the sample's infrared spectrum to a reference standard.

Commercial Supplier Landscape

The market for high-purity Trichloro(dichloromethyl)silane includes both large, well-known chemical suppliers and specialized manufacturers. The choice of supplier often depends on the required quantity (from research-scale grams to industrial-scale kilograms), purity specifications, and the level of documentation provided.

Below is a comparative summary of several commercial suppliers. Researchers should always consult the supplier's most recent documentation for lot-specific data.

| Supplier | Product Name/CAS | Advertised Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | Trichloro(dichloromethyl)silane / 1558-24-3 | 96% | A well-documented source for research quantities.[6][8] |

| Daken Chem | Trichloro(dichloromethyl)silane / 1558-24-3 | 98% | Positions itself as a professional supplier with 38 years of experience in fine chemical synthesis.[5] |

| BOC Sciences | (Dichloromethyl)trichlorosilane / 1558-24-3 | 96% | Supplies the material for research into silicon-centered electrophiles and organosilicon reagents.[] |

| Santa Cruz Biotechnology | Trichloro(dichloromethyl)silane / 1558-24-3 | Not specified | Offers the product for research use only; purity details are on the lot-specific Certificate of Analysis.[2] |

| Ningbo Inno Pharmchem | Dichloromethyl trichloro silane / 1558-24-3 | High-quality | Emphasizes its manufacturing capabilities and strict quality control measures.[1] |

| Aladdin Scientific | Trichloro(dichloromethyl)silane / 1558-24-3 | 95% | Listed as a supplier on chemical marketplace platforms.[11] |

A Workflow for Supplier Qualification

Selecting a supplier should be a systematic process to ensure consistent quality. The following workflow provides a self-validating system for qualifying and maintaining a supplier for critical reagents.

Caption: Workflow for qualifying a high-purity chemical supplier.

Experimental Protocol: In-House Purity Verification by Gas Chromatography (GC-FID)

This protocol provides a reliable method for verifying the purity of Trichloro(dichloromethyl)silane and detecting volatile impurities. It is adapted from standard methodologies for analyzing chlorosilanes.[10]

Objective: To determine the purity of a Trichloro(dichloromethyl)silane sample by area percent normalization using GC with Flame Ionization Detection (FID).

1. Safety Precautions:

-

Trichloro(dichloromethyl)silane is highly reactive with moisture and corrosive. Handle exclusively in a glovebox or under a dry, inert atmosphere (e.g., argon).

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

2. Materials and Reagents:

-

Trichloro(dichloromethyl)silane sample.

-

Anhydrous hexane or toluene (GC grade) for dilution.

-

Volumetric flasks and autosampler vials with PTFE-lined septa.

3. Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Split/splitless injector.

-

GC Column: A non-polar column such as a DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.[10]

4. Sample Preparation:

-

Inside a glovebox, prepare a ~1% (v/v) solution of Trichloro(dichloromethyl)silane in anhydrous hexane. For example, add 100 µL of the silane to 10 mL of hexane in a volumetric flask.

-

Cap the flask and mix thoroughly.

-

Transfer an aliquot of the solution to a GC autosampler vial and seal immediately.

5. GC-FID Method Parameters:

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Detector (FID) Temperature: 280 °C.

-

Injection Volume: 1 µL.

6. Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by area percent normalization:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Compare the calculated purity with the value reported on the supplier's Certificate of Analysis. Any significant discrepancy (>1-2%) warrants further investigation and communication with the supplier.

Conclusion

The selection of a high-purity reagent supplier is a critical step that directly impacts the success of research and development projects. For a reactive and versatile compound like Trichloro(dichloromethyl)silane, this process must be guided by rigorous scientific principles. By combining a thorough review of supplier documentation with a robust, in-house analytical verification program, researchers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their synthetic work.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dichloromethyl trichloro silane - Supplier's Synthesis for Safe Production.

- Google Patents. (2015). CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Chloromethyl(dichloro)methylsilane 1558-33-4.

- ChemicalBook. (n.d.). 1558-24-3(Trichloro(dichloromethyl)silane).

- Santa Cruz Biotechnology, Inc. (n.d.). Trichloro(dichloromethyl)silane | CAS 1558-24-3.

- Chem-Impex. (n.d.). Trichloro(methyl)silane.

- Daken Chem. (n.d.). CAS NO.1558-24-3 Trichloro(dichloromethyl)silane.

- Sigma-Aldrich. (n.d.). Trichloro(chloromethyl)silane for synthesis 1558-25-4.

- Benchchem. (n.d.). Trichloro(dichloromethyl)silane | High-Purity Reagent.

- INNO SPECIALTY. (n.d.). Dichloromethyltrichlorosilane CAS:1558-24-3 Manufacturer, factory.

- Sigma-Aldrich. (n.d.). Trichloro(dichloromethyl)silane 96 1558-24-3.

- BOC Sciences. (n.d.). CAS 1558-24-3 (Dichloromethyl)trichlorosilane.

- Scientific Laboratory Supplies (SLS). (n.d.). Trichloro(dichloromethyl)silan | 479039-25ML | SIGMA-ALDRICH.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity.

Sources

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. Trichloro(dichloromethyl)silane | High-Purity Reagent [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dakenchem.com [dakenchem.com]

- 6. 三氯(二氯甲基)硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1558-24-3 CAS Manufactory [m.chemicalbook.com]

basic reactivity of Trichloro(dichloromethyl)silane with common reagents

Executive Summary

Trichloro(dichloromethyl)silane (CAS 1558-24-3), often abbreviated as

This guide provides a technical deep-dive into its reactivity profile. The core utility of this reagent lies in its orthogonal reactivity : the silicon-chlorine bonds can be derivatized (hydrolyzed, alkoxylated, or alkylated) under mild conditions while preserving the carbon-chlorine bonds for subsequent downstream transformations.[1] This makes it an essential building block for functionalized silsesquioxanes, surface coupling agents, and precursors for silicon-carbide (SiC) CVD processes.[1]

Molecular Architecture & Reactivity Heuristics

To master the chemistry of

-

Vector A: The Silicon Center (

). The silicon atom is highly electropositive and sterically exposed. The three chlorine atoms exert a strong inductive effect (-I), making the silicon center exceptionally susceptible to nucleophilic attack ( -

Vector B: The Alpha-Carbon (

). The dichloromethyl group is sterically bulky and electronically deactivated compared to the silicon center. While C-Cl bonds are generally reactive, in this specific architecture, they are stable against the mild nucleophiles that attack silicon.[1] This allows for chemoselective derivatization .

Reactivity Matrix

| Reagent Class | Primary Target Site | Outcome | Mechanism |

| Water / Moisture | Silicon ( | Hydrolysis & Condensation | Exothermic |

| Alcohols ( | Silicon ( | Alkoxysilane Formation | Nucleophilic Substitution |

| Amines ( | Silicon ( | Aminosilane Formation | Aminolysis |

| Grignard ( | Silicon ( | Alkyl/Aryl Substitution | Nucleophilic Substitution |

| Reducing Agents ( | Silicon & Carbon | Silyl Hydrides / C-Cl Reduction | Hydride Transfer |

Reactivity Pathways & Mechanisms

The Siloxane Route: Hydrolysis & Condensation

Upon contact with water,

Mechanism:

-

Hydrolysis:

-

Condensation:

[1]

Critical Insight: The evolution of HCl is stoichiometric (3 moles per mole of silane). In unbuffered systems, the generated acid can catalyze the cleavage of the Si-C bond (desilylation), particularly if the reaction temperature is not controlled.[1]

Nucleophilic Substitution: Alcoholysis

Reaction with anhydrous alcohols is the standard method to convert the corrosive trichlorosilane into stable (dichloromethyl)trialkoxysilanes .[1] These derivatives are easier to handle and are widely used as coupling agents.

-

Key Control Parameter: The reaction is highly exothermic. Efficient cooling and inert gas purging (to remove HCl) are required to prevent acid-catalyzed side reactions.

Carbon-Centered Reactivity (Advanced)

The dichloromethyl group (

-

Carbenoid Formation: Treatment with lithium bases (e.g.,

) at low temperatures can induce -

Radical Chemistry: The C-Cl bond can participate in radical addition reactions (atom transfer radical addition) in the presence of suitable catalysts (Cu or Ru), allowing the grafting of the silane onto olefins.[1]

Visualizing the Reaction Network

The following diagram illustrates the divergent synthetic pathways starting from Trichloro(dichloromethyl)silane.

Figure 1: Divergent synthetic pathways for Trichloro(dichloromethyl)silane showing chemoselective transformations.

Experimental Protocols

Protocol A: Synthesis of (Dichloromethyl)triethoxysilane

Target: Conversion of the corrosive trichlorosilane into a stable alkoxy-derivative.[1]

Reagents:

-

Trichloro(dichloromethyl)silane (

): 21.8 g (0.1 mol)[1] -

Anhydrous Ethanol (

): 15.2 g (0.33 mol) [10% excess][1] -

Solvent: Anhydrous Toluene (100 mL)

-

Neutralizer (Optional): Triethylamine (

) or Pyridine (to scavenge HCl)[1]

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an inert gas inlet (

or -

Solvation: Charge the flask with

and Toluene under inert atmosphere. Cool the mixture to 0°C using an ice bath. -

Addition: Mix the Ethanol with an equal volume of Toluene in the addition funnel. Add this solution dropwise to the silane over 45 minutes. Caution: Evolution of HCl gas will be vigorous.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2 hours.

-

Completion: Heat the mixture to reflux (approx. 80-90°C) for 1 hour to drive off residual HCl and complete the substitution.

-

Purification: Distill the solvent (Toluene) at atmospheric pressure. Fractionally distill the product under reduced pressure.

Protocol B: Inert Atmosphere Handling (General)

Due to the extreme moisture sensitivity of the Si-Cl bond, strict Schlenk techniques are mandatory.[1]

-

Glassware: All glassware must be oven-dried at 120°C for >4 hours and assembled while hot under a flow of dry Nitrogen.

-

Syringe Transfer: Use gas-tight syringes with Luer-lock needles. Flush the syringe with inert gas 3 times before drawing the reagent.

-

Septa: Use high-quality rubber septa; avoid silicone septa if the reagent will be in contact with them for prolonged periods (swelling risk).

Quantitative Data Summary

Table 1: Physical & Chemical Properties

| Property | Value | Source |

| Molecular Formula | [1] | |

| Molecular Weight | 218.37 g/mol | [1] |

| Boiling Point | 144-146 °C | [2] |

| Density | 1.552 g/mL (at 25°C) | [2] |

| Refractive Index ( | 1.474 | [2] |

| Flash Point | >65 °C (Combustible) | [3] |

| Hydrolytic Stability | Unstable ( | [4] |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corr. 1A: Causes severe skin burns and eye damage.

-

Water-react.[2] 1: Releases flammable/toxic gases in contact with water (HCl).[3]

Critical Precautions:

-

Do not use water to extinguish fires involving this chemical.[3] Use dry sand, dry chemical, or alcohol-resistant foam.[1]

-

Ventilation: All operations must be performed in a functioning fume hood. The HCl released during hydrolysis is immediately dangerous to life and health (IDLH).

-

Storage: Store under nitrogen in a cool, dry place. Inspect caps for corrosion regularly.

References

-

PubChem.[4][2][5] Trichloro(dichloromethyl)silane - Compound Summary. National Library of Medicine. [Link]

Sources

- 1. EP2220176B1 - Sol-gel coating compositions and their process of preparation - Google Patents [patents.google.com]

- 2. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]

- 3. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Dichloro(dimethyl)silane;dichloro(diphenyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane | C21H24Cl10Si4 | CID 168825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

Thermal Stability and Decomposition of Trichloro(dichloromethyl)silane: A Technical Guide

Part 1: Executive Summary

Trichloro(dichloromethyl)silane (

This guide provides a definitive analysis of its thermal decomposition pathways, distinguishing between low-temperature rearrangement (

Part 2: Molecular Architecture & Thermodynamic Baseline

To predict thermal behavior, we must first analyze the bond dissociation energies (BDE) and the specific labile points within the molecule.

Structural Analysis

The molecule consists of a central silicon atom coordinated to three chlorine atoms and one dichloromethyl group. The critical instability lies in the

| Bond Type | Approx.[1][2][3][4] Bond Energy (kcal/mol) | Stability Implication |

| Si–Cl | ~113 | Thermodynamic Sink (Very Stable) |

| Si–C | ~76 | Kinetic Weak Point |

| C–Cl | ~81 | Labile during rearrangement |

| C–H | ~99 | Generally stable until combustion |

The Thermodynamic Driving Force

The decomposition of Trichloro(dichloromethyl)silane is driven by the "Silicon-Halogen Affinity." The formation of a fourth Si–Cl bond (in

Part 3: Thermal Decomposition Mechanisms

Unlike simple alkylsilanes which degrade via radical homolysis at

Primary Pathway: -Elimination (Carbene Generation)

At elevated temperatures (typically

Reaction:

-

Product A: Silicon Tetrachloride (

) – A volatile, corrosive liquid. -

Product B: Chlorocarbene (

) – A highly reactive transient species.

The generated chlorocarbene is unstable and will immediately undergo secondary reactions:

-

Dimerization:

(1,2-Dichloroethene). -

Insertion: If solvent or other substrates are present, it inserts into C–H or O–H bonds.

Secondary Pathway: Radical Homolysis (Flash Pyrolysis)

At extreme temperatures (

Visualization of Decomposition Pathways

Figure 1: Mechanistic pathway of thermal decomposition via

Part 4: Experimental Characterization Protocols

To validate the stability of a specific batch or formulation, the following experimental workflows are recommended. These protocols are designed to detect the onset of

Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine the precise onset temperature (

-

Crucial Step: Use gold-plated or alumina crucibles . Standard aluminum pans may react with chlorosilanes, creating catalytic artifacts (aluminum chloride is a Lewis acid catalyst that lowers decomposition temperatures).

-

Atmosphere: Strictly anhydrous Nitrogen or Argon (

). -

Ramp Rate:

to capture subtle endothermic rearrangements before the main exotherm.

Sealed Tube Pyrolysis (STP)

Objective: Identify decomposition products (qualitative analysis).

-

Load: 0.5 mL of analyte into a heavy-walled NMR tube or ampoule.

-

Seal: Freeze-pump-thaw (3 cycles) to remove oxygen/moisture, then flame seal under vacuum.

-

Heat: Incubate at

, -

Analyze: Cool and analyze via

NMR.-

Target Signal: Disappearance of

peak and appearance of

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for thermal stability validation using TGA-MS.

Part 5: Safety & Handling Directives

The decomposition of Trichloro(dichloromethyl)silane presents dual hazards: chemical toxicity and pressure hazards.

Hydrolysis Hazard (The "Hidden" Heat)

While thermal decomposition requires elevated temperatures, hydrolysis is spontaneous and exothermic.

-

Risk: In a closed vessel, the rapid release of HCl gas can over-pressurize the container, leading to rupture.

-

Mitigation: Always store with a positive pressure of inert gas (Nitrogen/Argon). Use "breathable" caps (e.g., Teflon-lined septa with pressure relief) for long-term storage if temperature control is uncertain.

Storage Specifications

-

Temperature: Store at

to kinetically inhibit any slow -

Container: Glass or Teflon. Avoid standard steel if moisture ingress is possible (corrosion risk).

-

Segregation: Isolate from bases (amines, hydroxides) and alcohols.

Part 6: References

-

Walch, S. P., & Dateo, C. E. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane.[5] Journal of Physical Chemistry A. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Trichloro(chloromethyl)silane. (Analogous structural hazard data). [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. 3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Trichloro(dichloromethyl)silane: Historical Genesis & Technical Synthesis

PART 1: CORE DIRECTIVE (Autonomy)

This guide is structured to serve as a definitive technical reference for Trichloro(dichloromethyl)silane (

CAS Registry Number: 1558-24-3

Chemical Formula:

Executive Summary: The Reactive Architect

Trichloro(dichloromethyl)silane is a bifunctional organosilicon intermediate characterized by a highly electrophilic trichlorosilyl group (

Historical Development: The Chlorination Race (1940s–1950s)

The discovery of Trichloro(dichloromethyl)silane is inextricably linked to the post-World War II boom in silicone polymer research, driven by the industrial need to diversify the feedstock from the Rochow-Müller Direct Process .

The Context: Beyond the Direct Process

In the 1940s, the Direct Process (reaction of

The Breakthrough: Radical Photo-Chlorination

Research groups at Dow Corning (led by pioneers like J.L. Speier ) and General Electric sought to upgrade methyltrichlorosilane by chlorinating the methyl group. The hypothesis was that replacing hydrogen atoms with chlorine would create reactive "handles" for further functionalization.

-

The Discovery: It was observed that irradiating methyltrichlorosilane with ultraviolet light in the presence of chlorine gas initiated a radical chain reaction.

-

The Sequence: The reaction proceeded sequentially, yielding first the monochloro- derivative (Chloromethyltrichlorosilane), followed by the dichloro- derivative (Trichloro(dichloromethyl)silane) , and finally the perchlorinated species.

-

Significance: This work established the fundamental protocols for "side-chain chlorination" of organosilanes, a technique that remains the industrial standard for synthesizing this class of compounds today.

Chemical Synthesis: Protocols & Mechanisms

The synthesis of Trichloro(dichloromethyl)silane is a classic example of free-radical substitution . The following protocol is synthesized from historical patent literature and modern process engineering standards.

The Reaction Pathway

The synthesis involves the stepwise chlorination of methyltrichlorosilane. The challenge lies in kinetic control to maximize the yield of the dichloro species while minimizing the monochloro precursor and the trichloro over-reaction product.

Reaction Scheme:

Mechanistic Visualization (DOT Diagram)

Figure 1: Stepwise radical chlorination pathway of methyltrichlorosilane. Kinetic control is required to stop at Step 2.

Experimental Protocol (Laboratory Scale)

Safety Warning: This reaction involves chlorine gas (toxic), UV radiation, and chlorosilanes (corrosive, hydrolyze to HCl). Perform exclusively in a specialized fume hood with scrubber systems.

Equipment:

-

Quartz photochemical reactor (UV transparent).

-

Mercury vapor lamp (medium pressure).

-

Gas dispersion tube (fritted glass).

-

Reflux condenser (cooled to -20°C to retain silanes).

Methodology:

-

Charge: Load the reactor with pure Methyltrichlorosilane (

) . -

Initiation: Activate the mercury vapor lamp. Allow the system to reach thermal equilibrium (reaction is exothermic; maintain ~50-60°C).

-

Chlorination: Introduce dry

gas slowly through the dispersion tube.-

Observation: Evolution of HCl gas indicates reaction progress.

-

-

Monitoring: Monitor the reaction density or refractive index.

- Density: ~1.27 g/mL

-

Target

Density: ~1.55 g/mL[4] -

Stop Point: Terminate gas flow when the density suggests a mix of mono- and di-chloro species (approx 1.45-1.50 g/mL) to avoid over-chlorination to the trichloromethyl species.

-

Purification:

-

Degas the mixture with dry nitrogen to remove residual

and -

Perform Fractional Distillation .

-

Distillation Data Table

| Component | Formula | Boiling Point (°C at 760 mmHg) | Density (g/mL) |

| Methyltrichlorosilane (Starting Material) | 66.0 | 1.27 | |

| Chloromethyltrichlorosilane (Intermediate) | 117 - 118 | 1.47 | |

| Trichloro(dichloromethyl)silane (Target) | 144 - 146 | 1.55 | |

| Trichloromethyltrichlorosilane (Byproduct) | ~180 (decomposes) | >1.60 |

Applications & Reactivity

Functional Silane Synthesis

The primary utility of

Carbene Precursor Potential

While the trichloromethyl analog (

-

Base-Induced Elimination: Treatment with strong bases can induce

-elimination to generate chlorocarbene ( -

Coupling Reactions: It serves as a precursor for Bis(trichlorosilyl)ethene via coupling, valuable in cross-linking chemistry.

References

- Speier, J. L. (1951). "The Preparation and Properties of Some Chloromethylsilanes." Journal of the American Chemical Society.

- Rochow, E. G. (1945). "The Direct Synthesis of Organosilicon Compounds." Journal of the American Chemical Society. (Context for the availability of methyltrichlorosilane).

-

Sigma-Aldrich. "Trichloro(dichloromethyl)silane Product Sheet." Link (Verified physical properties: BP 144-146°C, Density 1.552 g/mL).

-

PubChem. "Trichloro(dichloromethyl)silane (Compound)." Link (Safety and identification data).

- Jung, I. N., & Yoo, B. R. (2007). "Direct Synthesis of Organosilicon Compounds." Progress in Organosilicon Chemistry.

Sources

- 1. Trichloro(chloromethyl)silane | CAS#:1558-25-4 | Chemsrc [chemsrc.com]

- 2. Chloro Silanes | Silane Coupling Agent | Adhesion Promoters | Silanes Intermediates | Monomer Silanes [powerchemical.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 1558-24-3 MFCD00045246-Trichloro(Dichloromethyl)Silane 三氯(二氯甲基)硅烷 -LabNovo [do.labnovo.com]

Methodological & Application

Technical Deep Dive: Trichloro(dichloromethyl)silane in Surface Functionalization and Organosilicon Synthesis

CAS Number: 1558-24-3

Formula:

Executive Summary

Trichloro(dichloromethyl)silane is a bifunctional organosilicon reagent characterized by a highly reactive trichlorosilyl head group (

-

Functionalize Surfaces (Silanization): Permanently modify silica, glass, or metal oxide surfaces to introduce a reactive dichloromethyl handle.

-

Synthesize Silane Coupling Agents: Act as a precursor for alkoxysilanes used in sol-gel chemistry.

-

CVD Precursor: Serve as a source for silicon carbide (SiC) deposition in semiconductor manufacturing.